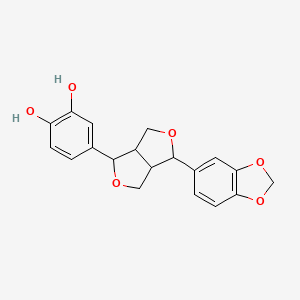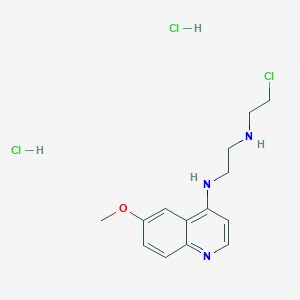
4-((2-((2-Chloroethyl)amino)ethyl)amino)-6-methoxyquinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ICR-190 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role as a mutagen, which means it can induce genetic mutations. This characteristic makes it a valuable tool in genetic research and studies related to DNA damage and repair mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ICR-190 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that confer its mutagenic properties. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of ICR-190 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
ICR-190 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving ICR-190 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ICR-190 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce more reactive intermediates, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ICR-190 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and the effects of different functional groups.
Biology: ICR-190 is employed in genetic research to induce mutations and study DNA repair mechanisms. It is also used to investigate the effects of mutagens on cellular processes.
Medicine: The compound’s mutagenic properties make it a valuable tool in cancer research, where it is used to study the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: ICR-190 can be used in the development of new materials and chemicals, particularly those that require specific structural modifications.
Wirkmechanismus
The mechanism of action of ICR-190 involves its interaction with DNA, where it induces mutations by intercalating between DNA bases. This intercalation disrupts the normal base pairing and can lead to errors during DNA replication. The compound’s mutagenic effects are primarily due to its ability to form covalent bonds with DNA, resulting in structural changes that can trigger cellular responses such as DNA repair or apoptosis.
Vergleich Mit ähnlichen Verbindungen
ICR-190 can be compared to other mutagenic compounds, such as ICR-191 and various platinum-based drugs like cisplatin, carboplatin, and oxaliplatin. While these compounds share some similarities in their ability to induce genetic mutations, ICR-190 is unique in its specific mechanism of action and the types of mutations it induces. The following are some similar compounds:
ICR-191: Another mutagenic compound with similar properties but different structural characteristics.
Cisplatin: A platinum-based drug used in cancer therapy, known for its ability to form covalent bonds with DNA and induce apoptosis.
Carboplatin: Similar to cisplatin but with a different side effect profile and mechanism of action.
Oxaliplatin: Another platinum-based drug with unique properties and applications in cancer treatment.
ICR-190 stands out due to its specific interactions with DNA and its broad range of applications in scientific research.
Eigenschaften
CAS-Nummer |
38925-89-2 |
|---|---|
Molekularformel |
C14H20Cl3N3O |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N'-(6-methoxyquinolin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H18ClN3O.2ClH/c1-19-11-2-3-13-12(10-11)14(4-6-17-13)18-9-8-16-7-5-15;;/h2-4,6,10,16H,5,7-9H2,1H3,(H,17,18);2*1H |
InChI-Schlüssel |
QDFVQWOAZRXRKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)NCCNCCCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
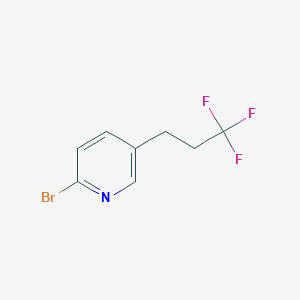
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
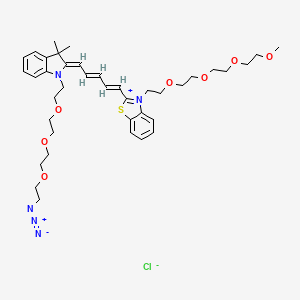
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
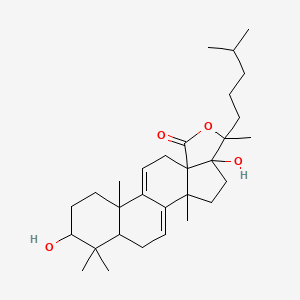
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)
